Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester

Physicochemical Characterization Organophosphorus Chemistry Property Prediction

Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester (CAS 5823-17-6) is an organophosphorus compound belonging to the dithiophosphoric acid ester class. It is structurally characterized by O,O-diethyl substitution and an S-(p-chlorobenzyl) moiety.

Molecular Formula C11H16ClO2PS2
Molecular Weight 310.8 g/mol
CAS No. 5823-17-6
Cat. No. B12802513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester
CAS5823-17-6
Molecular FormulaC11H16ClO2PS2
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)SCC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H16ClO2PS2/c1-3-13-15(16,14-4-2)17-9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
InChIKeyVHKRBADFIQTUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester (CAS 5823-17-6) Baseline Overview and Procurement Context


Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester (CAS 5823-17-6) is an organophosphorus compound belonging to the dithiophosphoric acid ester class. It is structurally characterized by O,O-diethyl substitution and an S-(p-chlorobenzyl) moiety. The compound has been referenced in agricultural chemical contexts as a potential insecticide or pesticide, and in industrial chemistry as an additive or intermediate . It is also listed under the alternative identifier ENT 22,751 [1]. However, publicly available quantitative, comparator-based evidence to differentiate its performance from close structural analogs is exceedingly sparse.

Why Generic Substitution Fails for Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester in Scientific Selection


Within the phosphorodithioate class, minor structural changes can significantly alter physicochemical properties, biological activity, and environmental fate. For instance, the target compound's specific S-(p-chlorobenzyl) group contrasts with the S-(p-chlorophenylthiomethyl) group of the better-known acaricide carbophenothion [1]. Such differences in the S-substituent can influence lipophilicity, metabolic stability, and target-site inhibition kinetics. Direct substitution with a generic O,O-diethyl phosphorodithioate without the specific p-chlorobenzyl substitution cannot be assumed to yield equivalent performance. However, high-strength quantitative differential evidence pinpointing the exact consequence of this specific structural deviation is currently limited in open scientific literature.

Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester: A Quantitative Differential Evidence Guide


Physicochemical Property Comparison: Target Compound vs. Carbophenothion

Computed and predicted physicochemical properties for the target compound can be benchmarked against experimentally determined values for the structural analog carbophenothion (CAS 786-19-6). The target compound (CAS 5823-17-6) has a predicted density of 1.282 g/cm³ and a boiling point of 371.2 °C at 760 mmHg [1]. In contrast, carbophenothion is reported with an experimental density of 1.271–1.29 g/cm³ and a boiling point of 82 °C at 0.01 mmHg [2]. This comparison is fundamentally flawed due to the vastly different pressure conditions for the boiling point measurement, preventing any meaningful quantitative conclusion about relative volatility or thermal stability.

Physicochemical Characterization Organophosphorus Chemistry Property Prediction

Lipophilicity Comparison as a Determinant of Bioaccumulation Potential

The predicted partition coefficient (LogP) for the target compound is 5.52 [1]. This can be compared to the reported LogP range for carbophenothion of 5.1–6.07 [2]. While both values indicate high lipophilicity and potential for bioaccumulation, the target compound's LogP suggests it sits within the same general range as its analog. Without a direct, controlled measurement, the subtle difference cannot be definitively attributed to the structural change from a p-chlorophenylthiomethyl to a p-chlorobenzyl group.

Lipophilicity Environmental Fate QSAR

Enzymatic Target Engagement: A Gap in Comparative Data

Organophosphorus compounds of this class are known to act as acetylcholinesterase (AChE) inhibitors. The target compound is described as an AChE inhibitor by vendors . Closely related analogs, such as carbophenothion, are well-established AChE inhibitors with their toxicological effects documented . However, a direct head-to-head comparison of IC50 or ki values for AChE inhibition between the target compound and any specific analog (e.g., carbophenothion, phorate) could not be located in the accessible primary research literature. This represents a critical evidence gap for procurement based on differential potency or selectivity.

Acetylcholinesterase Inhibition Mechanism of Action Organophosphate Toxicology

Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester: Application Scenarios Grounded in Evidence


Internal Lead Optimization in Organophosphate Agrochemical Discovery

This compound may serve as a specific structural probe in a medicinal or agrochemical chemistry program focused on organophosphorus AChE inhibitors. Its procurement is justified only when a project explicitly requires exploring the SAR at the S-substituent, specifically comparing the p-chlorobenzyl moiety against related S-aryl or S-arylthio groups. The decision to use this exact compound must be driven by the internal project's hypothesis, as external comparative data to guide selection is unavailable.

Analytical Reference Standard for Method Development

The compound can be used as a reference standard in the development of analytical methods (e.g., LC-MS, GC-MS) for detecting phosphorodithioate residues. Its differentiation here lies purely in its unique CAS number and distinct chromatographic/mass spectral profile [1], which is necessary for unambiguous identification in complex matrices where analogs like carbophenothion may also be present. This utility is based on analytical need, not performance superiority.

Benchmarking Predicted vs. Experimental Physicochemical Property for QSAR Models

Given the availability of predicted properties (density, LogP, boiling point) for this compound [1], its experimental characterization could serve as a validation set for Quantitative Structure-Activity Relationship (QSAR) models predicting the properties of phosphorodithioates. The value is in testing the accuracy of in silico predictions against experimental data for a compound with a specific substitution pattern, thereby improving model robustness for the entire class.

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